molecular formula C10H9F4NO B13033148 7-Fluoro-6-(trifluoromethyl)chroman-4-amine

7-Fluoro-6-(trifluoromethyl)chroman-4-amine

Cat. No.: B13033148
M. Wt: 235.18 g/mol
InChI Key: MQVMSHLLBMTNTA-UHFFFAOYSA-N
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Description

7-Fluoro-6-(trifluoromethyl)chroman-4-amine is a fluorinated chroman derivative with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a fluorine atom at the 7th position and a trifluoromethyl group at the 6th position on the chroman ring, along with an amine group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-6-(trifluoromethyl)chroman-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a fluorinated benzaldehyde derivative, the compound can be synthesized through a series of reactions including nucleophilic substitution, cyclization, and amination .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and green chemistry principles to minimize environmental impact. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-6-(trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromanone derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

7-Fluoro-6-(trifluoromethyl)chroman-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-6-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-6-(trifluoromethyl)chroman-4-amine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C10H9F4NO

Molecular Weight

235.18 g/mol

IUPAC Name

7-fluoro-6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H9F4NO/c11-7-4-9-5(8(15)1-2-16-9)3-6(7)10(12,13)14/h3-4,8H,1-2,15H2

InChI Key

MQVMSHLLBMTNTA-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC(=C(C=C2C1N)C(F)(F)F)F

Origin of Product

United States

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